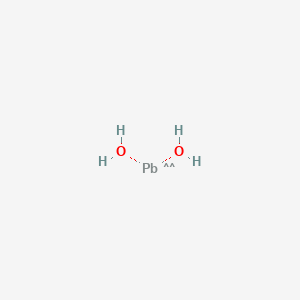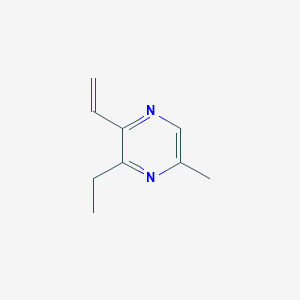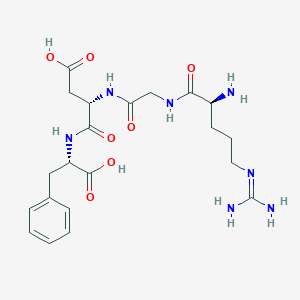
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to Glucopyranuronic acid involves multiple steps and chemical reactions. For instance, the synthesis of oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters has been reported, where the reaction of methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside with oxalyl chloride plays a key role (Temeriusz et al., 2003).
Molecular Structure Analysis
The molecular structure of Glucopyranuronic acid derivatives is characterized using techniques like NMR. For example, the structure of oxamides derived from Glucopyranuronic acid was studied using 1H and 13C NMR in solution and solid state, providing insights into their molecular configuration (Temeriusz et al., 2003).
Chemical Reactions and Properties
Glucopyranuronic acid derivatives undergo various chemical reactions, forming compounds with different properties. For instance, Lewis-acidic polyoxometalates have been used as catalysts for the synthesis of glucuronic acid esters, demonstrating the compound's reactivity and the potential to form diverse derivatives (Bosco et al., 2010).
Aplicaciones Científicas De Investigación
1. Drug Delivery Systems
- Application Summary: Glucopyranuronic acid is an important naturally occurring polysaccharide present in extracellular matrices. Its network-forming, viscoelastic, and charge characteristics are important to many biochemical functions of living tissues . It’s involved in many diseases such as cancer, arthritis, and osteoporosis, and the fact that it has specific protein receptors present on the cell surfaces, has given new impetus in drug design and synthesis of hyaluronic acid-drug conjugates .
- Methods of Application: The review focuses on the structure and conformation of hyaluronic acid, its chemistry, and chemical methodologies that have led to a number of important hyaluronic-drug conjugates .
2. Synthesis of Bioactive Molecules and Oligosaccharides
- Application Summary: Uronic acids, including glucuronic acid, are reducing sugars of biological relevance. They are involved in the metabolism of many drugs and endogenous compounds, and they are found in natural products such as glycosaminoglycans, pectins, and carragenans .
- Methods of Application: Different methodologies have been investigated to develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner .
- Results or Outcomes: Several methods are available for the synthesis of glycosides of glucuronic acids, and these can be placed into two broad categories involving either oxidation of the corresponding glucoside or by carrying out the glycosidation on an activated glucuronic acid .
3. Prevention of Sudden Cardiac Death
- Application Summary: Acetobromo-α-D-glucuronic acid methyl ester is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
4. Synthesis of HMR1098-S-Glucuronide Methyl Ester
- Application Summary: Acetobromo-α-D-glucuronic acid methyl ester is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
5. Synthesis of HMR1098-S-Glucuronide Methyl Ester
- Application Summary: Acetobromo-α-D-glucuronic acid methyl ester is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Propiedades
Número CAS |
3082-95-9 |
|---|---|
Nombre del producto |
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- |
Fórmula molecular |
C13H18O10 |
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |
Clave InChI |
CLHFNXQWJBTGBL-HTGOSZRMSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Sinónimos |
Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



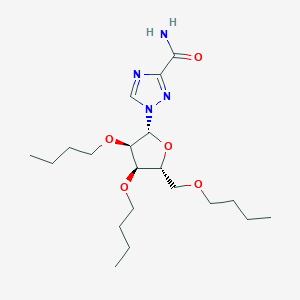
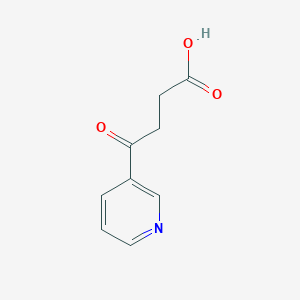
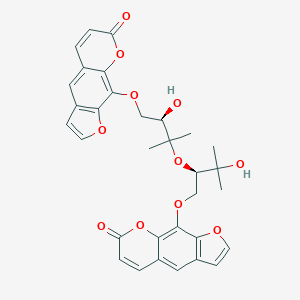
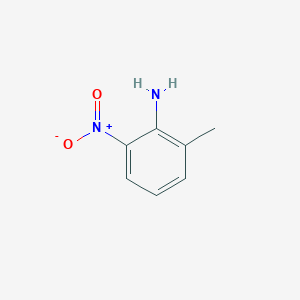
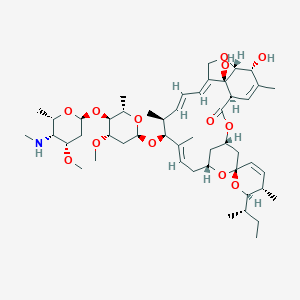
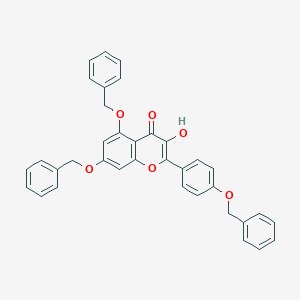
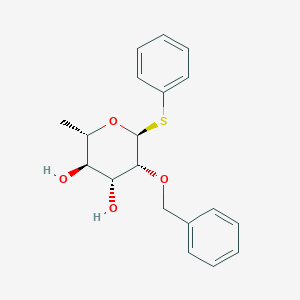
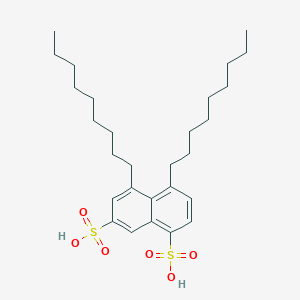
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)
